ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of sulfonamides and pyrroles. This compound is characterized by the presence of a pyrrole ring, a sulfonamide group, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Compounds with similar structures have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Ethenesulfonamido Substitution: The ethenesulfonamido group is incorporated through a substitution reaction, where the sulfonamide derivative reacts with an appropriate alkene under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, triethylamine, dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its sulfonamide moiety.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate: Similar structure but with a hydroxy and methoxy group instead of the sulfonamide and chlorophenyl groups.
Ethyl 2-(4-chlorophenyl)acetate: Contains a chlorophenyl group but lacks the pyrrole and sulfonamide moieties.
Uniqueness
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate is unique due to the combination of its sulfonamide and pyrrole structures, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)ethenylsulfonylamino]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-2-22-15(19)14-9-13(10-17-14)18-23(20,21)8-7-11-3-5-12(16)6-4-11/h3-10,17-18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQWGCDMOVSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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